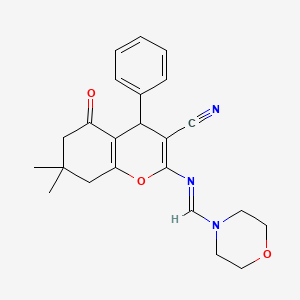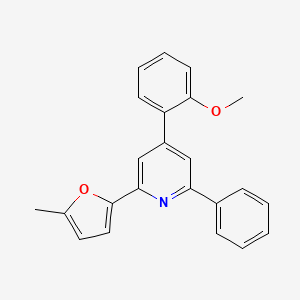
5-keto-7,7-dimethyl-2-(morpholinomethyleneamino)-4-phenyl-6,8-dihydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a morpholine moiety, which is a six-membered ring containing both nitrogen and oxygen, and is known for its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide can be achieved through a multi-step process involving the following key steps:
Formation of the Chromene Core: The chromene core can be synthesized via a multi-component reaction involving 5,5-dimethylcyclohexane-1,3-dione, benzaldehyde, and malononitrile.
Introduction of the Morpholine Moiety: The morpholine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromene derivative with morpholine in the presence of a suitable catalyst such as triethylamine.
Final Functionalization: The final step involves the introduction of the cyanide group. This can be achieved through a reaction with a cyanating agent such as potassium cyanide in the presence of a phase transfer catalyst like tetrabutylammonium bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts would be considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially yielding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Major Products
Oxidation: N-oxide derivatives of the morpholine moiety.
Reduction: Alcohol derivatives of the chromene core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and sensors.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect multiple signaling pathways, including those related to cell cycle regulation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but lacks the morpholine moiety.
7,7-Dimethyl-2-[(piperidin-1-yl)methyleneamino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide: Similar structure but contains a piperidine moiety instead of morpholine.
Uniqueness
The presence of the morpholine moiety in 7,7-dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide imparts unique properties, such as increased solubility and potential for specific biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
7,7-dimethyl-2-[(E)-morpholin-4-ylmethylideneamino]-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H25N3O3/c1-23(2)12-18(27)21-19(13-23)29-22(25-15-26-8-10-28-11-9-26)17(14-24)20(21)16-6-4-3-5-7-16/h3-7,15,20H,8-13H2,1-2H3/b25-15+ |
InChI Key |
XFOLXLAOZVTGPK-MFKUBSTISA-N |
Isomeric SMILES |
CC1(CC2=C(C(C(=C(O2)/N=C/N3CCOCC3)C#N)C4=CC=CC=C4)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N=CN3CCOCC3)C#N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10874534.png)
![(2-methoxy-4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10874546.png)
![3,7-bis(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874547.png)

![2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10874562.png)
![2-(3-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10874568.png)
![2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874569.png)
![4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one](/img/structure/B10874572.png)
![16-(furan-2-yl)-14-methyl-4-[(4-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10874576.png)
![(E)-1-(2-chlorophenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine](/img/structure/B10874578.png)
![N-[2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methylbenzamide](/img/structure/B10874581.png)
![N-(naphthalen-1-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10874592.png)
![2-{2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10874593.png)
![(4Z)-2-(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874610.png)
